

Application Notes and Protocols for In Vivo Microdialysis with Strychnine Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strychnine phosphate*

Cat. No.: *B3031560*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, providing a dynamic window into the neurochemical environment of the brain.^[1] When coupled with the administration of pharmacological agents via reverse dialysis, it allows for the detailed study of a drug's effects on neurotransmitter release and metabolism in specific brain regions. Strychnine, a potent and selective competitive antagonist of glycine receptors, is a valuable tool for investigating the role of glycinergic neurotransmission in various physiological and pathological processes.^[2] Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.^[3] By blocking these receptors, strychnine disinhibits postsynaptic neurons, leading to increased neuronal excitability.^[2] These application notes provide a comprehensive protocol for conducting in vivo microdialysis experiments using **strychnine phosphate** to study its effects on the central nervous system.

Core Principles of In Vivo Microdialysis with Strychnine

In vivo microdialysis involves the stereotaxic implantation of a semi-permeable probe into a specific brain region of an anesthetized or freely moving animal. An isotonic solution, typically artificial cerebrospinal fluid (aCSF), is perfused through the probe at a constant, slow flow rate.

Small molecules in the extracellular space, including neurotransmitters, diffuse across the probe's membrane down their concentration gradient into the perfusate. The collected fluid, known as the dialysate, is then analyzed, commonly by high-performance liquid chromatography (HPLC) or mass spectrometry, to quantify the levels of the neurochemicals of interest.

Strychnine phosphate can be delivered locally into the target brain region through the microdialysis probe itself using a technique called reverse dialysis. This method allows for the precise and localized administration of the drug, minimizing systemic effects and enabling the direct assessment of its impact on the neurochemical environment of a discrete brain area.

Experimental Protocols

This section provides a detailed methodology for performing *in vivo* microdialysis with local administration of **strychnine phosphate** in a rodent model. All procedures should be performed in accordance with institutional animal care and use guidelines.

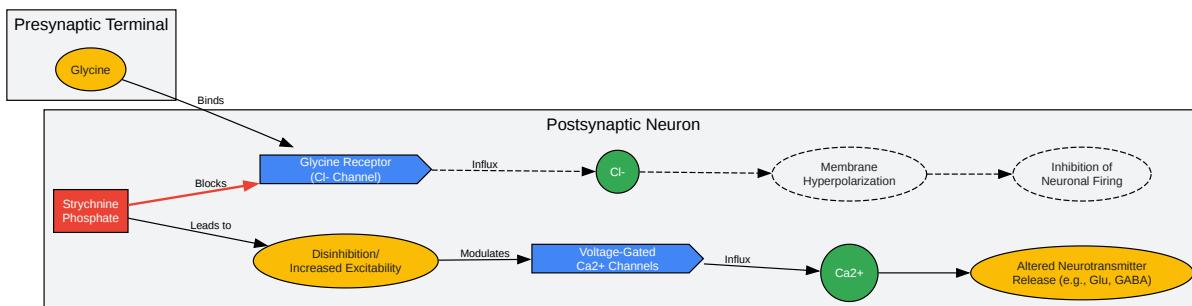
I. Surgical Implantation of Microdialysis Guide Cannula

- Anesthesia: Anesthetize the animal (e.g., adult male Sprague-Dawley rat, 250-300g) with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
- Stereotaxic Surgery: Secure the anesthetized animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
- Craniotomy: Using a dental drill, create a small burr hole in the skull over the target brain region (e.g., cerebellum, spinal cord, or specific brainstem nucleus).
- Guide Cannula Implantation: Slowly lower a guide cannula to the predetermined stereotaxic coordinates.
- Fixation: Secure the guide cannula to the skull using dental cement and stainless-steel anchor screws.
- Post-operative Care: Administer analgesics and allow the animal to recover for a minimum of 48-72 hours before the microdialysis experiment. A dummy cannula should be kept in the guide to maintain patency.

II. In Vivo Microdialysis Procedure

- Habituation: On the day of the experiment, handle the animal and place it in the microdialysis testing chamber for a habituation period of at least 1-2 hours to minimize stress.
- Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe (with a molecular weight cut-off suitable for small molecules, e.g., 20 kDa) through the guide cannula. The active membrane of the probe should extend into the target brain region.
- Perfusion: Connect the probe's inlet tubing to a microinfusion pump and the outlet tubing to a refrigerated fraction collector. Begin perfusing the probe with aCSF at a constant, slow flow rate (e.g., 1.0-2.0 μ L/min).
- Equilibration: Allow the system to equilibrate for at least 60-90 minutes before collecting baseline samples. This allows the tissue surrounding the probe to stabilize after insertion.
- Baseline Sample Collection: Collect at least 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable baseline neurotransmitter levels.
- **Strychnine Phosphate** Administration (Reverse Dialysis):
 - Prepare a solution of **strychnine phosphate** in aCSF at the desired concentration (e.g., 4 μ M).
 - Switch the perfusion medium from aCSF to the **strychnine phosphate**-containing aCSF.
- Post-Administration Sample Collection: Continue to collect dialysate samples at the same regular intervals for the desired duration of the experiment to monitor the effects of strychnine on extracellular neurotransmitter levels.
- Sample Storage and Analysis: Immediately store the collected dialysate samples at -80°C until analysis by HPLC or mass spectrometry.

Data Presentation

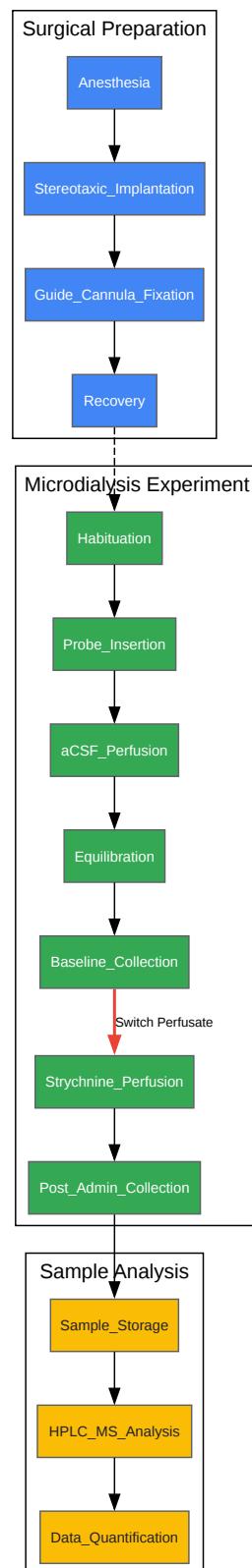

The following table summarizes quantitative data from a representative study utilizing *in vivo* microdialysis with strychnine administration.

Parameter	Value	Species/Brain Region	Observed Effect	Reference
Strychnine Concentration	4 μ M	Rat / Cerebellum	Administration through the microdialysis probe.	[4]
Perfusion Flow Rate	Not specified	Rat / Cerebellum	Standard microdialysis procedure was followed.	[4]
Effect on Glutamate	Reduction in extracellular levels	Rat / Cerebellum	Strychnine administration reduced extracellular glutamate concentration.	[4]
Effect on GABA	Reduction in extracellular levels	Rat / Cerebellum	Strychnine administration reduced extracellular GABA concentration.	[4]

Visualizations

Signaling Pathway of Strychnine Action

Strychnine acts as a competitive antagonist at the glycine binding site on the glycine receptor, which is a ligand-gated chloride (Cl^-) channel.[3] In the adult central nervous system, the opening of this channel by glycine typically leads to an influx of Cl^- , causing hyperpolarization of the postsynaptic neuron and inhibiting its firing. By blocking this action, strychnine prevents the inhibitory effect of glycine, leading to a state of disinhibition and increased neuronal excitability.[2] This can result in downstream effects such as the modulation of voltage-gated calcium channels and alterations in the release of other neurotransmitters.



[Click to download full resolution via product page](#)

Caption: Strychnine's antagonism of the glycine receptor blocks chloride influx, leading to neuronal disinhibition.

Experimental Workflow for In Vivo Microdialysis with Strychnine

The following diagram outlines the key steps involved in conducting an in vivo microdialysis experiment with local strychnine administration.

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo microdialysis with strychnine, from surgery to data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mapping a Molecular Link between Allosteric Inhibition and Activation of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Microdialysis with Strychnine Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3031560#in-vivo-microdialysis-protocol-with-strychnine-phosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com